molecular formula C6H14Cl2N2O B15382962 trans-N-(3-Aminocyclobutyl)acetamide 2hcl

trans-N-(3-Aminocyclobutyl)acetamide 2hcl

Cat. No.: B15382962
M. Wt: 201.09 g/mol
InChI Key: UHNGWOAZYPNOQI-UHFFFAOYSA-N
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Description

As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications. Limited data are available on its specific biological targets or pharmacokinetics, but its structural features suggest relevance in kinase inhibition or enzyme modulation, akin to other acetamide derivatives .

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

N-(3-aminocyclobutyl)acetamide;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-4(9)8-6-2-5(7)3-6;;/h5-6H,2-3,7H2,1H3,(H,8,9);2*1H

InChI Key

UHNGWOAZYPNOQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(C1)N.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Acetamides

Y-27632 ((R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide·2HCl)
  • Structure: Features a cyclohexane ring with pyridyl and aminoethyl substituents.
  • Activity : A potent Rho-associated kinase (ROCK) inhibitor (Ki ≈ 140 nM for ROCK-II) but also inhibits citron kinase (CRIK) and PKN with lower affinity (Ki ≈ 20-fold higher) .
  • Key Differences: The cyclohexane ring in Y-27632 provides greater conformational flexibility compared to the strained cyclobutane in trans-N-(3-aminocyclobutyl)acetamide 2HCl. The pyridyl group in Y-27632 enables π-π stacking interactions absent in the cyclobutyl derivative.
BM 12.1307 (trans-N-(4-nitroxycyclohexyl)acetamide)
  • Structure: Cyclohexane ring with a nitroxy (-ONO₂) group.
  • Metabolism : Rapidly reduced to trans-N-(4-hydroxycyclohexyl)acetamide in dogs, with 73% urinary excretion as the hydroxyl metabolite .
  • Key Differences: The nitroxy group in BM 12.1307 is metabolically labile, whereas the primary amine in this compound may participate in stable hydrogen bonding or covalent modifications. The cyclobutane ring’s smaller size could alter metabolic stability and tissue penetration compared to cyclohexane derivatives.

Aromatic and Heteroaromatic Acetamides

2-Chloro-N-(3-methylphenyl)acetamide
  • Structure : Chlorinated acetamide with a meta-methylphenyl group.
  • Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonding along the a-axis, forming stable crystal lattices .
  • Key Differences: Aromatic systems enable planar stacking interactions, unlike the non-aromatic cyclobutane in this compound. Chlorine substituents enhance lipophilicity, whereas the cyclobutyl amine increases polarity.
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide
  • Structure : Acetamide with a pyrazole-substituted phenyl group.
  • Activity: Isolated from Agriophyllum squarrosum; exhibits structural novelty but uncharacterized bioactivity .

Substituted Alkyl Acetamides

2-Chloro-N-(3,3-dimethylbutyl)acetamide
  • Structure : Linear alkyl chain with a chloroacetamide group.
  • Properties : Molecular weight 177.67; higher lipophilicity due to the branched alkyl chain .
  • Key Differences :
    • Flexible alkyl chains improve membrane permeability but reduce target specificity compared to rigid cyclobutane rings.
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Cyano and methylaminocarbonyl substituents.
  • Key Differences: The cyano group introduces electrophilic character, whereas the cyclobutyl amine in this compound may act as a nucleophile or hydrogen bond donor.

Research Implications and Gaps

  • Metabolic Pathways : Unlike BM 12.1307, which undergoes nitro-to-hydroxy reduction, the primary amine in this compound may undergo acetylation or oxidative deamination, warranting further study .
  • Biological Targets : Analogous to Y-27632, it may inhibit kinases or modulate enzymes like 17β-HSD2, but empirical data are lacking .

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